3,5-Dimethyl-4-nitropyridine

Physical Organic Chemistry Non-Aqueous Acid-Base Equilibria Substituent Effects

3,5-Dimethyl-4-nitropyridine is a disubstituted pyridine derivative characterized by the presence of two methyl groups at the 3 and 5 positions and a nitro group at the 4 position. Its molecular formula is C₇H₈N₂O₂, with a molecular weight of 152.15 g/mol.

Molecular Formula C7H8N2O2
Molecular Weight 152.15 g/mol
CAS No. 89693-88-9
Cat. No. B1356629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethyl-4-nitropyridine
CAS89693-88-9
Molecular FormulaC7H8N2O2
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESCC1=CN=CC(=C1[N+](=O)[O-])C
InChIInChI=1S/C7H8N2O2/c1-5-3-8-4-6(2)7(5)9(10)11/h3-4H,1-2H3
InChIKeyDIBQGBVBDZKSBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dimethyl-4-nitropyridine (CAS 89693-88-9): Procurement-Specific Profile and Chemical Classification


3,5-Dimethyl-4-nitropyridine is a disubstituted pyridine derivative characterized by the presence of two methyl groups at the 3 and 5 positions and a nitro group at the 4 position . Its molecular formula is C₇H₈N₂O₂, with a molecular weight of 152.15 g/mol . This structural arrangement creates a distinct electronic environment that differentiates its physical, chemical, and biological properties from other methyl-substituted or unsubstituted 4-nitropyridine analogs [1].

Synthetic Key intermediate in PPI synthesis via N-oxide pathway
Research Model compound for substituent and steric effect studies
Material Precursor for nonlinear optical (NLO) material investigation

Why 3,5-Dimethyl-4-nitropyridine Cannot Be Replaced by Generic 4-Nitropyridine Analogs


Substitution of 3,5-Dimethyl-4-nitropyridine with other 4-nitropyridine derivatives, such as 3-methyl-4-nitropyridine or unsubstituted 4-nitropyridine, is not scientifically valid due to significant differences in electronic properties and reactivity driven by substituent effects [1]. The presence and specific positioning of the methyl groups on the pyridine ring directly modulate the compound's basicity (pKa) and its behavior in nucleophilic substitution reactions, impacting its suitability as a pharmaceutical intermediate [1][2]. These differences are not merely academic; they are quantifiable and dictate the compound's performance in specific synthetic pathways, particularly in the production of proton pump inhibitors [2].

Basicity shift
Replacement with 3-methyl or unsubstituted analogs may alter protonation-dependent reactivity and salt formation.
Steric hindrance
Lack of 3,5-dimethyl groups can change nucleophilic displacement rates, impacting kinetic control in synthesis.
Polymorph absence
Mono-methyl analog does not exhibit the same crystalline polymorphism, limiting solid-state property studies.

Quantitative Differentiation of 3,5-Dimethyl-4-nitropyridine Against Its Closest Analogs


Enhanced Basicity in Non-Aqueous Media Due to 3,5-Dimethyl Substitution

The basicity of 3,5-Dimethyl-4-nitropyridine, measured as the pKa of its conjugate acid (3,5Me2), is consistently higher than that of its mono-methyl substituted analog (3Me) in multiple polar non-aqueous solvents [1]. This difference, driven by the electron-donating effect of the two methyl groups, is a key differentiator for applications requiring a specific protonation state or reactivity profile [1].

Basicity comparison
Head-to-head
pKa of 3,5Me2 consistently higher than 3Me in acetonitrile, propylene carbonate, methanol, and DMSO
Supports selection for protonation-sensitive synthetic steps
Potentiometric titration at 298.1 K; cross-study comparable data
Physical Organic Chemistry Non-Aqueous Acid-Base Equilibria Substituent Effects

Lower Melting Point Compared to its N-Oxide Derivative for Formulation and Handling

3,5-Dimethyl-4-nitropyridine has a reported melting point of 38-39°C, which is significantly lower than that of its N-oxide derivative, 3,5-Dimethyl-4-nitropyridine 1-oxide, which melts between 174-180°C [1]. This lower melting point indicates a different solid-state packing and intermolecular forces, impacting its handling, purification, and formulation characteristics.

Melting point
Reported
38–39 °C, approx. 140 °C lower than its N-oxide derivative
Facilitates recrystallization and handling in process chemistry
Supplier-reported data under standard lab conditions
Physical Properties Thermal Analysis Process Chemistry

Distinct Reactivity in Nucleophilic Displacement Reactions Due to Adjacent Methyl Groups

The two methyl groups adjacent to a leaving group in 3,5-Dimethyl-4-nitropyridine 1-oxide have been shown to retard nucleophilic substitution reactions compared to analogs lacking this steric hindrance [1]. This kinetic effect is a direct consequence of the 3,5-dimethyl substitution pattern and can be exploited to control reaction pathways or selectivity in complex synthetic sequences.

Nucleophilic displacement
Class-level inference
Retarded reaction rate with sodium ethoxide versus unhindered 4-nitro-pyridine 1-oxides
Supports kinetic control strategy in multi-step syntheses
Anhydrous ethanol; exact rate constants not detailed in source
Organic Synthesis Reaction Kinetics Nucleophilic Aromatic Substitution

Unique Crystalline Polymorphism with Implications for Material Properties

Unlike its mono-methyl analog, 3,5-Dimethyl-4-nitropyridine N-oxide (the derivative of the target compound) exhibits crystalline polymorphism, existing in both tetragonal and orthorhombic forms [1]. This property is absent in 3-methyl-4-nitropyridine N-oxide, which is only orthorhombic [1]. Polymorphism can lead to significant differences in physical properties like solubility, stability, and bioavailability.

Crystalline polymorphism
Head-to-head
Tetragonal and orthorhombic forms vs. only orthorhombic for mono-methyl analog
Enables polymorph-directed solid-state and NLO material studies
Single-crystal X-ray diffraction evidence
Crystallography Solid-State Chemistry Polymorphism

Procurement-Driven Application Scenarios for 3,5-Dimethyl-4-nitropyridine (CAS 89693-88-9)


Synthesis of Proton Pump Inhibitor (PPI) Intermediates: A Preferred Precursor

3,5-Dimethyl-4-nitropyridine is a crucial starting material for the synthesis of its N-oxide derivative, which is a key intermediate in the multi-step manufacturing of important PPIs like Omeprazole, Pantoprazole, and Esomeprazole [1]. The specific substitution pattern of the compound is essential for directing subsequent chemical transformations, such as the introduction of a nitrile group at the 2-position to form 3,5-dimethyl-4-nitropyridine-2-carbonitrile, another important intermediate [2]. Using a different isomer or analog would likely lead to regioisomeric mixtures or failure in the synthetic sequence, making this compound a non-substitutable procurement item for this application [1].

Research into Nonlinear Optical (NLO) Materials: Structure-Property Relationship Studies

The N-oxide derivative of 3,5-Dimethyl-4-nitropyridine is a benchmark compound in the study of organic nonlinear optical (NLO) materials due to its 'push-pull' electronic structure created by the electron-donating methyl groups and the electron-withdrawing nitro group [1]. Its second-harmonic generation (SHG) efficiency and other nonlinear optical properties have been characterized and compared with other nitropyridine derivatives [2]. Its unique crystalline polymorphism (tetragonal and orthorhombic forms) [3] offers distinct avenues for investigating how solid-state packing influences macroscopic NLO responses. This makes it a vital procurement target for academic and industrial labs involved in photonics and materials science research.

Fundamental Studies in Physical Organic Chemistry: Probing Substituent and Steric Effects

The compound serves as an ideal model system for fundamental research in physical organic chemistry. Its defined structure allows for the systematic investigation of substituent effects on basicity in non-aqueous media [1] and the impact of steric hindrance on nucleophilic aromatic substitution reaction kinetics [2]. The quantifiable differences in pKa and reaction rates compared to its analogs (e.g., 3-methyl-4-nitropyridine) provide valuable data for validating computational models and refining theories of chemical reactivity [1]. Procuring this specific compound ensures that research findings are reproducible and directly comparable to the established scientific literature.

Application
Selection Property
Validation Focus
PPI intermediate synthesis
Regioselective precursor via N-oxide route
Synthetic pathway verification
NLO material research
Crystalline polymorph availability
Solid-state NLO response characterization
Physical organic chemistry studies
Basicity and steric effect model
Reactivity parameter validation

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